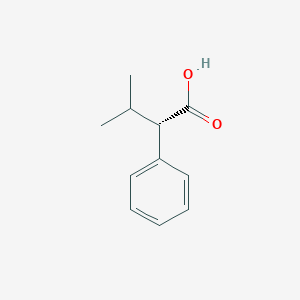

(S)-3-甲基-2-苯基丁酸

描述

(S)-3-methyl-2-phenylbutanoic acid, also known as (S)-3-methyl-2-phenylpropanoic acid or (S)-3-methyl-2-phenylbutyric acid, is a naturally occurring carboxylic acid found in plants, animals, and fungi. It is an important intermediate in the metabolism of many essential amino acids, including lysine, tryptophan, and phenylalanine. It has a wide range of applications in the scientific and medical fields, including its use as a chiral building block in the synthesis of pharmaceuticals and its potential as a therapeutic agent.

科学研究应用

量子计算和光谱学研究

(S)-3-甲基-2-苯基丁酸及其衍生物一直是量子计算和光谱学研究的主题。使用密度泛函理论 (DFT) 计算和 FT-IR、FT-拉曼和紫外可见光谱等实验方法进行了调查。这些研究旨在了解分子几何、振动频率和光学性质,包括非线性光学 (NLO) 特性以及分子静电势 (MEP) (Raajaraman, Sheela, & Muthu, 2019)。

X 射线晶体学和立体化学

已对 (S)-3-甲基-2-苯基丁酸衍生物进行 X 射线晶体学分析以确定立体化学。这在理解贝司他汀等化合物的成分方面尤为重要,贝司他汀是某些酶的抑制剂 (Nakamura 等人,1976)。

生物催化和对映选择性

2-苯基丁酸酯的对映体拆分,包括 3-甲基-2-苯基丁酸的 (S)-对映异构体,已通过高对映体过量和产率实现。这涉及使用微生物的整个细胞,如假丝酵母菌进行生物转化 (Chadha & Baskar, 2002)。

化学合成和改性

(S)-3-甲基-2-苯基丁酸及其类似物已用于化学合成,包括制备含四唑的衍生物。这涉及改变分子的氨基和羧基末端基团的反应 (Putis, Shuvalova, & Ostrovskii, 2008)。

分析化学应用

在分析化学中,(S)-3-甲基-2-苯基丁酸的衍生物用于检测某些毒素。例如,微囊藻毒素(一种蓝细菌毒素)的氧化会导致形成 2-甲基-3-甲氧基-4-苯基丁酸等化合物,用于分析目的 (Wu 等人,2009)。

药物化学和药物合成

该化合物及其衍生物在药物化学中具有应用,特别是在某些药物的合成中。例如,它用于合成具有显着治疗潜力的钙拮抗剂,如米贝拉地尔 (Crameri 等人,1997)。

属性

IUPAC Name |

(2S)-3-methyl-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLQGISFYDYWFJ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-methyl-2-phenylbutanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2866635.png)

![N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2866637.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2866642.png)

![methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride](/img/structure/B2866646.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2866649.png)